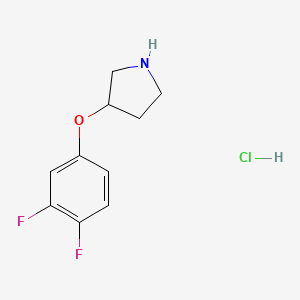
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride
描述
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₁₂ClF₂N
- Molecular Weight : Approximately 235.66 g/mol
- Melting Point : 133-136 °C
- Functional Groups : Contains a pyrrolidine ring and a difluorophenoxy group, which enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Research indicates that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anticancer Potential : The compound's structural features position it as a potential agent against various cancer cell lines. Studies have shown its effectiveness in inhibiting the proliferation of breast, colon, and lung cancer cells .
- Neuroprotective Effects : Its ability to modulate neurotransmitter activity suggests potential applications in treating neurodegenerative diseases .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological efficacy of this compound:
Case Studies
- Antidiabetic Research : In a study comparing various pyrrolidine derivatives for their Dipeptidyl Peptidase-4 (DPP-IV) inhibition, this compound demonstrated promising results, indicating its potential as an antidiabetic agent .
- Neurodegeneration Models : Research focused on dual leucine zipper kinase (DLK) inhibitors highlighted the compound's role in neuroprotection within models of neurodegeneration, suggesting therapeutic implications for conditions like Alzheimer's disease .
科学研究应用
Medicinal Chemistry
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in targeting specific biological pathways:
- Dipeptidyl Peptidase-4 Inhibitors : Compounds derived from this pyrrolidine have been studied for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in the management of type 2 diabetes mellitus .
- Leucine Zipper Kinase Inhibitors : The compound has also been explored as a potential inhibitor of dual leucine zipper kinase (DLK), which plays a role in neurodegenerative diseases .
Neuroscience
Research indicates that derivatives of this compound may have neuroprotective effects. Studies have demonstrated that modifications to the compound can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Case Studies
属性
IUPAC Name |
3-(3,4-difluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXNJLFHZWIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















